Chloro(2,3-dichlorophenyl)methanol
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Overview
Description
Trichlorobenzyl alcohol, specifically 2,4,6-Trichlorobenzyl alcohol, is an organic compound with the molecular formula C7H5Cl3O. It is a derivative of benzyl alcohol where three chlorine atoms are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trichlorobenzyl alcohol can be synthesized through several methods. One common approach involves the chlorination of benzyl alcohol under controlled conditions to introduce chlorine atoms at the desired positions on the benzene ring. This process typically requires the use of chlorine gas and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2,4,6-Trichlorobenzyl alcohol often involves large-scale chlorination processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichlorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of trichlorobenzaldehyde or trichlorobenzoic acid.
Reduction: Formation of dichlorobenzyl alcohol or monochlorobenzyl alcohol.
Substitution: Formation of various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
2,4,6-Trichlorobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: Research into its potential therapeutic properties and its role in drug development.
Mechanism of Action
The mechanism of action of 2,4,6-Trichlorobenzyl alcohol involves its interaction with specific molecular targets. The chlorine atoms on the benzene ring enhance its reactivity, allowing it to participate in various chemical reactions. These interactions can affect biological pathways, making it useful in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Similar structure but with two chlorine atoms.
2,4,5-Trichlorobenzyl alcohol: Chlorine atoms at different positions on the benzene ring.
Benzyl alcohol: The parent compound without any chlorine substitutions.
Uniqueness
2,4,6-Trichlorobenzyl alcohol is unique due to the specific positioning of the chlorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in certain chemical syntheses and industrial applications .
Properties
CAS No. |
58208-71-2 |
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Molecular Formula |
C7H5Cl3O |
Molecular Weight |
211.5 g/mol |
IUPAC Name |
chloro-(2,3-dichlorophenyl)methanol |
InChI |
InChI=1S/C7H5Cl3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7,11H |
InChI Key |
KPKSFCDSFHMICE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(O)Cl |
Origin of Product |
United States |
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